Cas no 2731006-74-7 (Lithium 2-methylthiazolidine-4-carboxylate)

Lithium 2-methylthiazolidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2731006-74-7
- Lithium 2-methylthiazolidine-4-carboxylate
- EN300-37085115
- lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate
-
- インチ: 1S/C5H9NO2S.Li/c1-3-6-4(2-9-3)5(7)8;/h3-4,6H,2H2,1H3,(H,7,8);/q;+1/p-1
- InChIKey: JVASFBAEVMRZMG-UHFFFAOYSA-M
- ほほえんだ: S1CC(C(=O)[O-])NC1C.[Li+]
計算された属性
- せいみつぶんしりょう: 153.04357811g/mol
- どういたいしつりょう: 153.04357811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.5Ų
Lithium 2-methylthiazolidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37085115-10.0g |
lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate |
2731006-74-7 | 95.0% | 10.0g |
$1101.0 | 2025-03-18 | |
Enamine | EN300-37085115-0.1g |
lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate |
2731006-74-7 | 95.0% | 0.1g |
$66.0 | 2025-03-18 | |
1PlusChem | 1P028UD2-500mg |
lithium(1+)2-methyl-1,3-thiazolidine-4-carboxylate,Mixtureofdiastereomers |
2731006-74-7 | 95% | 500mg |
$270.00 | 2024-05-07 | |
Aaron | AR028ULE-250mg |
lithium(1+)2-methyl-1,3-thiazolidine-4-carboxylate,Mixtureofdiastereomers |
2731006-74-7 | 95% | 250mg |
$152.00 | 2025-02-17 | |
Aaron | AR028ULE-2.5g |
lithium(1+)2-methyl-1,3-thiazolidine-4-carboxylate,Mixtureofdiastereomers |
2731006-74-7 | 95% | 2.5g |
$717.00 | 2025-02-17 | |
1PlusChem | 1P028UD2-2.5g |
lithium(1+)2-methyl-1,3-thiazolidine-4-carboxylate,Mixtureofdiastereomers |
2731006-74-7 | 95% | 2.5g |
$684.00 | 2024-05-07 | |
Enamine | EN300-37085115-5.0g |
lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate |
2731006-74-7 | 95.0% | 5.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-37085115-0.5g |
lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate |
2731006-74-7 | 95.0% | 0.5g |
$175.0 | 2025-03-18 | |
Enamine | EN300-37085115-1.0g |
lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate |
2731006-74-7 | 95.0% | 1.0g |
$256.0 | 2025-03-18 | |
Enamine | EN300-37085115-2.5g |
lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate |
2731006-74-7 | 95.0% | 2.5g |
$503.0 | 2025-03-18 |
Lithium 2-methylthiazolidine-4-carboxylate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Lithium 2-methylthiazolidine-4-carboxylateに関する追加情報
Lithium 2-Methylthiazolidine-4-Carboxylate: A Comprehensive Overview
Lithium 2-methylthiazolidine-4-carboxylate, with the CAS number 27310-06-7, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the family of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and versatility. The structure of lithium 2-methylthiazolidine-4-carboxylate consists of a thiazolidine ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, with a methyl group attached at the 2-position and a carboxylate group at the 4-position. The lithium ion acts as a counterion, stabilizing the carboxylate anion.
The synthesis of lithium 2-methylthiazolidine-4-carboxylate typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with lithium hydroxide or lithium carbonate. This process generates the corresponding carboxylate salt, which is highly reactive due to the electron-withdrawing effects of the thiazolidine ring and the lithium counterion. Recent studies have highlighted the importance of controlling the reaction conditions, such as temperature and solvent choice, to optimize yield and purity.
One of the most notable applications of lithium 2-methylthiazolidine-4-carboxylate is in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound serves as a valuable precursor for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, it has been employed in conjugate additions to α,β-unsaturated carbonyl compounds, enabling the construction of chiral centers with high enantioselectivity.
Recent research has focused on enhancing the reactivity and selectivity of lithium 2-methylthiazolidine-4-carboxylate through modifications to its structure or reaction conditions. For example, studies have explored the use of additives or catalysts to accelerate reaction rates and improve product yields. Additionally, investigations into its stability under various storage conditions have provided insights into optimizing its handling and storage protocols.
In terms of safety considerations, lithium 2-methylthiazolidine-4-carboxylate is classified as a reactive chemical due to its strong nucleophilic character. Proper handling procedures include using appropriate personal protective equipment (PPE) and ensuring good ventilation in the workspace. Despite its reactivity, this compound remains a cornerstone in modern organic synthesis due to its unique properties and wide-ranging applications.
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